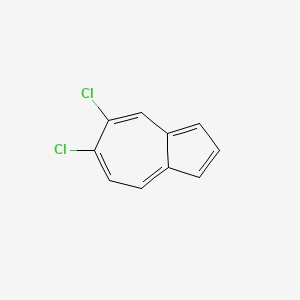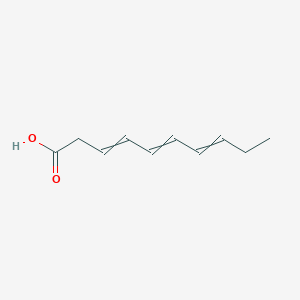
Deca-3,5,7-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deca-3,5,7-trienoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of three conjugated double bonds at the 3rd, 5th, and 7th positions in its carbon chain. This compound is known for its hydrophobic nature and limited solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deca-3,5,7-trienoic acid can be synthesized through various methods. One common approach involves the use of acid-catalyzed or base-catalyzed methylation of conjugated dienoic and trienoic fatty acids. The sodium methoxide/methanol method and the tetramethylguanidine/methanol method are efficient in preventing artificial isomerization and byproduct formation . Another method involves the isolation of the compound from natural sources, such as the latex of Euphorbia pulcherrima, followed by saponification and methylation .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification using column chromatography and saponification-methylation techniques. The use of boron trifluoride/methanol (BF3/MeOH) method is preferred for its efficiency in preventing artificial isomerization and byproduct formation .
Análisis De Reacciones Químicas
Types of Reactions
Deca-3,5,7-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds, which make the compound reactive under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and ozone (O3) can be used to oxidize this compound, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bonds, converting the compound into a saturated fatty acid.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the molecule, forming halogenated derivatives.
Major Products Formed
The major products formed from these reactions include carboxylic acids, saturated fatty acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Deca-3,5,7-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of conjugated trienoic acids and their derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of deca-3,5,7-trienoic acid involves its interaction with specific molecular targets and pathways. The presence of conjugated double bonds allows the compound to participate in various biochemical reactions, influencing cellular processes such as inflammation and oxidative stress. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate the activity of enzymes and signaling molecules involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
Deca-2,4,6-trienoic acid: Another conjugated trienoic acid with double bonds at the 2nd, 4th, and 6th positions.
Tetradeca-3,5,7-trienoic acid: A longer-chain fatty acid with similar conjugated double bonds.
Alkamides: A class of unsaturated fatty acid amides with various biological activities
Uniqueness
This compound is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical reactivity and biological properties. Its medium-chain length and hydrophobic nature also differentiate it from other similar compounds, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
64701-51-5 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
deca-3,5,7-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-8H,2,9H2,1H3,(H,11,12) |
Clave InChI |
FVIISBOXJVOMEB-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CC=CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


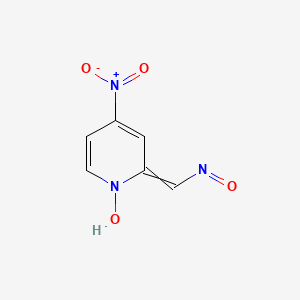
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
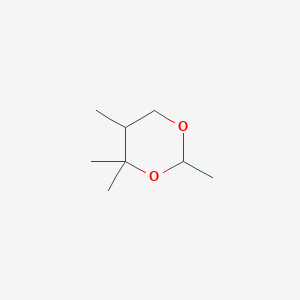
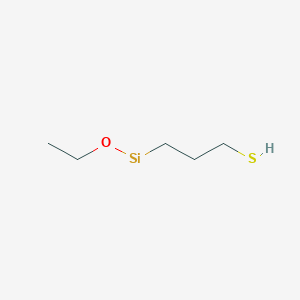
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
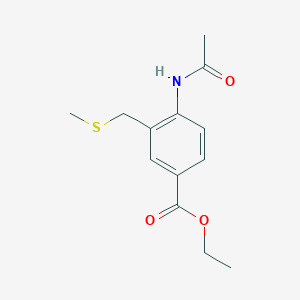

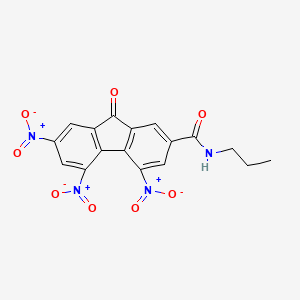

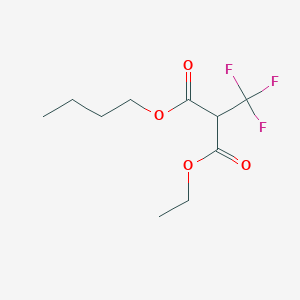
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
